2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one is a compound belonging to the class of pyridazinones, which are heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms. This specific compound features a methyl group at the 3-position of the phenyl ring and is classified as a dihydropyridazinone due to its saturated pyridazine structure. Pyridazinones are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development.
The synthesis of 2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available pyridazine derivatives. Common methods include:
The synthesis often employs solvents such as ethanol or acetic acid under controlled temperatures to facilitate the reaction. The purity of the final product is usually confirmed through techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy.
The molecular formula for 2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one is . The compound features:
The compound can undergo various chemical reactions typical of pyridazinones, including:
Reactions are often carried out under acidic or basic conditions depending on the desired product and reaction pathway. Reaction yields and selectivity can be optimized through careful control of temperature and reaction time.
The mechanism of action for 2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with biological targets such as enzymes or receptors. Specific pathways may include:
Studies have shown that certain derivatives possess significant activity against various cancer cell lines, indicating potential applications in oncology .
2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one has several potential applications in scientific research:
Pyridazinones emerged as pharmacologically significant scaffolds in the late 19th century, with the first synthesis reported by Bistrycki et al. in 1899 [1]. Initially explored for cardiovascular effects (e.g., zardaverine as a PDE3 inhibitor), their applications expanded to diverse therapeutic areas in the 1980s–2000s [5] [7]. Landmark drugs include:
The scaffold’s versatility is evidenced by >190 patents in the past decade, covering oncology, immunology, and CNS disorders [1] [5].
The 2,3-dihydropyridazin-3-one core combines planarity, dipole moment (4.22 D), and hydrogen-bonding capacity to enhance target engagement [6]. Key features include:
Table 1: Physicochemical Properties of 2,3-Dihydropyridazin-3-one vs. Bioisosteres
Property | 2,3-Dihydropyridazin-3-one | Pyridazine | 1,2,4-Triazole |
---|---|---|---|
Dipole (D) | 4.22 | 4.09 | 1.65 |
cLogP | -0.51 ± 0.21 | -0.51 | 0.26 |
H-Bond Acceptors | 3 | 2 | 3 |
TPSA (Ų) | 49.8 | 25.8 | 41.6 |
Data derived from quantum chemical calculations and experimental measurements [6].
Substituents at N-2, C-4, and C-6 critically modulate bioactivity:
Table 2: Impact of C-6 Substituents on Pyridazinone Bioactivity
C-6 Substituent | Target | Activity Change | Probable Mechanism |
---|---|---|---|
3-Methylphenyl | PDE4B | IC₅₀ = 1.4 µM* | Enhanced hydrophobic enclosure |
4-Fluorophenyl | PDE4B | IC₅₀ = 0.38 µM | Halogen bonding with Tyr514 |
Unsubstituted phenyl | PDE4B | IC₅₀ = 18 µM | Reduced steric complementarity |
5-Nitroindol-3-yl | PDE4B | 33% inhibition† | Polar group disruption |
*Predicted activity for 2-(3-methylphenyl) analog based on SAR trends; †At 20 µM [4].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5